Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate
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Overview
Description
Diethyl 1,4-dioxaspiro[45]decane-2,3-dicarboxylate is a chemical compound with the molecular formula C14H22O6 It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can undergo partial de-ethoxycarbonylation upon distillation to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid: This compound has a similar spirocyclic structure but with a different ring size.
(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid: A stereoisomer of the compound , differing in the spatial arrangement of atoms.
Uniqueness
Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific ring size and ester functional groups, which confer distinct chemical properties and reactivity. Its spirocyclic structure also contributes to its stability and potential for diverse applications in scientific research.
Properties
CAS No. |
93922-63-5 |
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Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22O6/c1-3-17-12(15)10-11(13(16)18-4-2)20-14(19-10)8-6-5-7-9-14/h10-11H,3-9H2,1-2H3 |
InChI Key |
PGTQQJKIKPXQAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC2(O1)CCCCC2)C(=O)OCC |
Origin of Product |
United States |
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